N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide
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Description
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C24H28N2O5S and its molecular weight is 456.56. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Pharmacokinetics
- Disposition and Metabolism of SB-649868 : This research discusses the metabolism and disposition of a compound similar to the requested chemical, known as SB-649868, which is an orexin 1 and 2 receptor antagonist developed for treating insomnia. The study highlights its principal circulating components and metabolic pathways, with an emphasis on the oxidation of the benzofuran ring and the formation of metabolites. The elimination process, involving fecal and urinary excretion, is detailed, offering insight into the pharmacokinetics of benzofuran derivatives (Renzulli et al., 2011).
Synthesis and Characterization
Synthesis of Methylbenzenesulfonamide CCR5 Antagonists : This study explores the synthesis of compounds related to the requested chemical, specifically focusing on methylbenzenesulfonamide derivatives as potential HIV-1 inhibitors. The paper provides a comprehensive understanding of the synthesis process and the structural characterization of these compounds, highlighting their potential in drug development (Cheng De-ju, 2015).
Novel Synthesis of Naratriptan : This research outlines a new synthesis approach for Naratriptan, a compound structurally related to the requested chemical. The study details the synthesis process starting from 1-benzyl-1H-indole-5-carbaldehyde, emphasizing the role of the benzyl group in constructing the ethanesulfonamide and methylpiperidinyl side-chains (Poszávácz et al., 2006).
Potential Medical Applications
Pharmacological Characterization of PF-04455242 : This study investigates PF-04455242, a compound with structural similarities to the requested chemical. It is characterized as a κ-opioid receptor antagonist with potential applications in treating depression and addiction disorders. The paper provides insights into its selectivity, affinity for various receptors, and in vivo efficacy, highlighting its therapeutic potential (Grimwood et al., 2011).
Role of Orexin-1 Receptor Mechanisms on Compulsive Food Consumption : This research examines the effects of GSK1059865, a selective orexin-1 receptor antagonist structurally related to the requested chemical, on binge eating in female rats. The study suggests a major role of orexin-1 receptor mechanisms in compulsive eating behavior, indicating the potential of such antagonists in treating eating disorders (Piccoli et al., 2012).
properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5S/c1-30-21-8-6-18(7-9-21)12-15-32(28,29)25-17-19-10-13-26(14-11-19)24(27)23-16-20-4-2-3-5-22(20)31-23/h2-9,16,19,25H,10-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWHUKACVAQTSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.